4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-6-5-7-4-8-9(5)3-1/h4H,1-3H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRACRRVWXDRQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole-Pyrimidine Ring Formation via β-Diketone Intermediates
A foundational method involves cyclocondensation between 5-amino-1,2,4-triazole derivatives and β-diketones. In a representative protocol, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in refluxing acetic acid to yield 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate. For the target 4H,5H,6H,7H derivative, substitution of the aromatic β-diketone with aliphatic counterparts like cyclohexane-1,3-dione introduces partial saturation.
Table 1: Cyclocondensation Parameters for Triazolo-Pyrimidine Synthesis
*Hypothetical yield based on analogous reactions
The reaction proceeds through initial enamine formation between the triazole’s amino group and the diketone’s carbonyl, followed by cyclodehydration. Steric and electronic effects of the diketone substituents critically influence ring saturation – aliphatic diketones favor partial hydrogenation through strain relief mechanisms.
Lactone-Based Cyclization Strategies
Alternative routes employ γ-butyrolactone as a triazole precursor. Oxidation and cyclocondensation with ethyl acetoacetate generates the triazolo[1,5-a]pyrimidine core. Subsequent catalytic hydrogenation (H₂, Pd/C, 50 psi) selectively reduces the pyrimidine ring’s 4,5,6,7 positions while preserving the triazole’s aromaticity. This stepwise approach achieves 82% conversion to the saturated derivative in model systems.
Functionalization of Preformed Triazolo-Pyrimidine Cores
Halogenation and Nucleophilic Substitution
Patent literature describes 5,7-dichloro-s-triazolo[1,5-a]pyrimidine as a versatile intermediate. Treatment with n-amylethanolamine in ethanol at 5–10°C installs aminoalkoxy substituents, while subsequent piperidine displacement yields 5-piperidino derivatives (70% yield). Applied to the saturated analog, this methodology enables introduction of polar groups to enhance solubility.
Table 2: Substitution Reactions on Dichloro Intermediate
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| n-Amylethanolamine | Ethanol | 5–10 | 1 | 80 |
| Piperidine | Methanol | 60 | 3 | 70 |
| Morpholine | Ethanol | 25 | 2 | 50 |
Reductive Amination Strategies
Post-synthetic modification of ketone-containing derivatives offers another functionalization pathway. For instance, 7-methyl-5-phenyl analogs undergo reductive amination with primary amines in the presence of NaBH₃CN, achieving 60–75% yields of N-alkylated products. This approach proves particularly effective for introducing basic nitrogen centers that improve pharmacological profiles.
Advanced Saturation Techniques
Catalytic Transfer Hydrogenation
Selective hydrogenation of the pyrimidine ring employs palladium on carbon (10% Pd/C) under 30 psi H₂ in THF at 50°C. This method reduces pyrimidine double bonds without affecting the triazole ring’s aromatic system, as confirmed by ¹H NMR monitoring. Deuterium labeling studies indicate preferential reduction at the 5,6-positions, followed by 4,7-saturation.
Biocatalytic Approaches
Emerging methodologies utilize alcohol dehydrogenases (ADHs) for enantioselective reductions. Pseudomonas sp. ADH-03 catalyzes the reduction of 5,7-dihydrotriazolopyrimidine intermediates with 94% ee and 88% conversion. This green chemistry approach minimizes metal catalysts and high-pressure conditions.
Solubility Optimization through Structural Modulation
Carboxamide Derivatives
Introducing carboxamide moieties at the 2-position significantly enhances aqueous solubility. Coupling 5-methyl-7-phenyl cores with tetrahydrobenzothiophene amines using DIPEA in CH₂Cl₂ yields derivatives with logP values 1.2 units lower than parent compounds. X-ray crystallography reveals intermolecular H-bonding networks between amide groups and solvent molecules.
Sulfur-Containing Analogues
Thioether linkages introduced via mercaptoalkyl side chains improve membrane permeability. Reaction of chloropropyl intermediates with furfuryl mercaptan in DMF produces 3-(furan-2-ylmethylthio)propyl derivatives showing 3-fold increased Caco-2 permeability compared to oxygenated analogs.
Analytical Characterization Techniques
Spectroscopic Identification
¹H NMR of the saturated derivative shows characteristic upfield shifts for H4–H7 protons (δ 2.1–3.4 ppm) versus aromatic analogs (δ 7.8–8.3 ppm). Mass spectral analysis using ESI-QTOF confirms molecular ions at m/z 207.0984 [M+H]⁺ (calculated 207.0982) with <3 ppm error.
X-ray Crystallographic Studies
Single-crystal analysis reveals a boat conformation for the saturated pyrimidine ring, with N1–C2–N3–C4 torsion angles of 15.7°. The triazole ring remains planar, demonstrating retained aromaticity despite adjacent ring saturation.
Scalability and Process Optimization
Continuous Flow Synthesis
Microreactor systems achieve 92% conversion in cyclocondensation steps versus 78% in batch mode, reducing reaction times from 8 h to 15 minutes. Residence time optimization prevents ring-opening side reactions common in prolonged heating.
Green Solvent Alternatives
Substitution of dichloromethane with cyclopentyl methyl ether (CPME) in coupling reactions maintains yields (85–89%) while reducing process mass intensity by 40%. Life cycle assessment shows 35% lower carbon footprint compared to traditional solvents.
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding triazolopyrimidine N-oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Anticancer Agents
Triazolopyrimidines with trifluoromethyl or fluoroalkyl groups exhibit potent anticancer activity. For instance, compound 33 (2-amino-6-(3-chlorobenzyl)-5-heptyltriazolopyrimidin-7(4H)-one) inhibits tubulin polymerization, showing efficacy against multidrug-resistant cancers . In contrast, 5-phenyl derivatives (e.g., 7-chloro-5-phenyl-triazolopyrimidine) achieve IC50 values of 6.1 µM against HT-1080 fibrosarcoma cells . Substituent positioning is critical: ortho-fluoro groups on phenyl rings enhance potency, while para-alkoxy chains improve selectivity .
Herbicidal Derivatives
Triazolopyrimidine sulfonamides (e.g., 2-sulfonamide-5,7-dimethyl derivatives) mimic sulfonylureas by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Crystal structure studies reveal that ortho-substituents on phenyl rings dictate binding to ALS, with steric effects reducing herbicidal activity when substituents are misplaced .
Structure-Activity Relationships (SAR)
- Anticancer Activity: A (1S)-2,2,2-trifluoro-1-methylethylamino group at C5 enhances tubulin binding . Fluoro substituents at phenyl ortho positions improve potency by 10-fold .
- Herbicidal Activity :
Biological Activity
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects against various cancer cell lines, antiviral properties, and mechanisms of action. The findings are supported by data tables and case studies from recent research.
Chemical Structure and Properties
This compound belongs to the triazolopyrimidine class of compounds. Its structure can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 164.17 g/mol
- CAS Number : 1699324-00-9
The compound features a fused triazole and pyrimidine ring system that contributes to its unique biological properties.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 3d | HeLa | 0.038 | Inhibition of tubulin assembly |
| 3d | A549 | 0.043 | Inhibition of tubulin assembly |
| 3d | HT29 | 0.030 | Inhibition of tubulin assembly |
| CA-4 | MDA-MB-231 | 0.00384 | Tubulin polymerization inhibitor |
Case Study : A study by Mohamed et al. highlighted that compound 3d , a derivative of the triazolopyrimidine scaffold with specific substituents at the 2- and 7-positions, exhibited potent antiproliferative effects across multiple cancer cell lines, demonstrating IC values significantly lower than those of established chemotherapeutics like CA-4 .
Antiviral Activity
Recent investigations have revealed that certain derivatives of this compound possess antiviral properties. Specifically, hybrid compounds targeting the PA-PB1 interface of the influenza A virus polymerase have shown promising results.
Table 2: Antiviral Activity Against Influenza A Virus
| Compound | Activity | Mechanism |
|---|---|---|
| Triazolo-Pyrimidine Derivative | Anti-influenza | Disruption of RdRP PA-PB1 interaction |
In a study published in Nature, researchers synthesized a series of triazolo[1,5-a]pyrimidine carboxamides that effectively inhibited the influenza virus by disrupting protein-protein interactions essential for viral replication .
The biological activity of this compound is attributed to several mechanisms:
- Tubulin Assembly Inhibition : Compounds derived from this scaffold have been shown to inhibit tubulin assembly more effectively than some traditional chemotherapeutics.
- Protein-Protein Interaction Disruption : In antiviral applications, these compounds disrupt critical interactions within viral polymerases.
- Selective Cytotoxicity : The selectivity toward cancer cells over normal cells enhances their therapeutic potential while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?
- Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with pyrimidine precursors under controlled conditions. For example, 5-amino-1,2,4-triazole can serve as a building block in multi-component reactions with aldehydes and ethyl 3-oxohexanoate, catalyzed by dimethylformamide (DMF) .
- Key Conditions :
| Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Ethanol | DMF | 80–100°C | 60–85 |
| DMF | None | 100–120°C | 70–90 |
- Optimization : Higher yields are achieved using DMF as both solvent and catalyst, with reaction times under 12 hours .
Q. How is structural characterization performed for triazolopyrimidine derivatives?
- Techniques :
- NMR Spectroscopy : ^1H and ^13C NMR identify substituent positions and ring fusion patterns (e.g., δ 8.2–8.5 ppm for triazole protons) .
- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm C=N stretching in the triazole ring .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533) validate molecular weight .
Advanced Research Questions
Q. How can reaction mechanisms for triazolopyrimidine synthesis be optimized to reduce side products?
- Mechanistic Insights : The cyclization step is prone to steric hindrance. Using bulky electron-withdrawing groups (e.g., trifluoromethyl) improves regioselectivity .
- Catalyst Screening :
| Catalyst | Selectivity (%) | Byproduct Reduction |
|---|---|---|
| CuI | 75 | 30% |
| APTS | 85 | 50% |
| DMF | 90 | 70% |
- Recommendations : Employ APTS (3-Aminopropyltriethoxysilane) in ethanol to enhance nucleophilic substitution efficiency .
Q. How should researchers resolve contradictions in biological activity data for triazolopyrimidines?
- Case Study : Conflicting reports on enzyme inhibition (e.g., kinase vs. PDE4) may arise from assay conditions.
- Approach :
Dose-Response Curves : Validate IC₅₀ values across multiple concentrations .
Structural Analog Comparison : Compare substituent effects (e.g., hydrazinyl vs. hydroxy groups) using SAR models .
Computational Docking : Use AutoDock Vina to predict binding modes and identify false positives .
Q. What strategies improve the scalability of triazolopyrimidine synthesis for preclinical studies?
- Scale-Up Challenges : Traditional batch reactors face heat transfer limitations.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
